![molecular formula C21H25N3O B2935036 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 700849-98-5](/img/structure/B2935036.png)
2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, carboxylic acid derivatives, or aldehydes . The specific synthesis pathway for “2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide” is not available in the literature I have access to.Scientific Research Applications
Analgesic Research
Phenampromide is structurally related to fentanyl, a potent opioid analgesic. Due to its structural similarities, it can be used in research to develop new analgesics with potentially better safety profiles or efficacy. Studies on analogs like Phenampromide help in understanding the binding affinity and activation of opioid receptors .
Neuropharmacology
In neuropharmacological research, compounds like Phenampromide are valuable for studying the effects of synthetic opioids on the nervous system. This includes investigating their potential to cause addiction, their interaction with various neurotransmitters, and their overall impact on brain function .
Toxicology
Phenampromide can be used in toxicological studies to understand the metabolic pathways and potencies of new fentanyl analogs. This is crucial for identifying the risks associated with new synthetic opioids, including their potential for overdose and the development of antidotes .
Forensic Science
In forensic science, Phenampromide can be used as a reference substance to identify unknown compounds in toxicology reports, especially in cases of drug abuse or poisoning. Its detailed metabolic profile aids in the accurate detection and quantification of similar substances .
Chemical Synthesis
The chemical structure of Phenampromide, with its benzodiazole and propanamide groups, makes it an interesting candidate for synthetic chemists. It can be used to study different synthetic routes and chemical reactions, potentially leading to the discovery of new synthetic methods .
Pharmacokinetics
Research on Phenampromide can provide insights into the pharmacokinetics of similar compounds. This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for drug development and understanding how drugs move through the body .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (such as the μ-opioid receptor) to induce a range of physiological responses .
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
properties
IUPAC Name |
2-methyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVNKDJPRZSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide |
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